PLK1 Selectivity Over PLK2 and PLK3: 5000-Fold Margin vs. 6–65-Fold for Volasertib and 30-Fold for Rigosertib
NMS-P937 achieves 5000-fold selectivity for PLK1 over PLK2 and PLK3, with PLK2/PLK3 IC50 values exceeding 10 μM [1]. At a concentration of 10 μM, NMS-P937 inhibits PLK2 and PLK3 by only 48% and 40%, respectively . In comparison, volasertib—the most advanced PLK1 inhibitor to have reached Phase III—shows only 6-fold selectivity over PLK2 (IC50 = 5 nM) and 65-fold over PLK3 (IC50 = 56 nM) . Rigosertib achieves only 30-fold selectivity over PLK2 and has no measurable activity against PLK3 [2]. This represents a >830-fold difference in PLK2 selectivity margin and a >77-fold difference in PLK3 selectivity margin between NMS-P937 and volasertib.
| Evidence Dimension | Selectivity ratio: PLK1 IC50 vs. PLK2 IC50 and PLK1 IC50 vs. PLK3 IC50 |
|---|---|
| Target Compound Data | NMS-P937: PLK1 IC50 = 2 nM; PLK2 IC50 > 10,000 nM; PLK3 IC50 > 10,000 nM; 5000-fold selectivity over PLK2/PLK3 |
| Comparator Or Baseline | Volasertib: PLK1 IC50 = 0.87 nM; PLK2 IC50 = 5 nM (6-fold); PLK3 IC50 = 56 nM (65-fold). Rigosertib: PLK1 IC50 = 9 nM; PLK2 IC50 = ~270 nM (30-fold); PLK3 no activity. |
| Quantified Difference | NMS-P937 PLK2 selectivity margin = 5000-fold vs. volasertib 6-fold (~830x higher); vs. rigosertib 30-fold (~167x higher) |
| Conditions | Biochemical kinase activity assays using recombinant PLK1/PLK2/PLK3 catalytic domains; 33P-γ-ATP trans-phosphorylation assay; ATP at 2 × Km; 25°C; 60 min endpoint |
Why This Matters
Extreme PLK1 selectivity reduces the risk of PLK2-mediated and PLK3-mediated toxicities observed with less selective PLK1 inhibitors, directly influencing the therapeutic window and enabling combination with DNA-damaging chemotherapeutics at tolerable doses.
- [1] Beria I, Bossi RT, Brasca MG, et al. NMS-P937, a 4,5-dihydro-1H-pyrazolo[4,3-h]quinazoline derivative as potent and selective Polo-like kinase 1 inhibitor. Bioorg Med Chem Lett. 2011;21(10):2969-2974. doi:10.1016/j.bmcl.2011.03.054 View Source
- [2] Gumireddy K, et al. ON01910, a non-ATP-competitive small molecule inhibitor of Plk1, is a potent anticancer agent. Cancer Cell. 2005;7(3):275-286. Also: NCATS Inxight Drugs, Rigosertib. IC50 = 9 nM PLK1, 30-fold selectivity over PLK2. View Source
